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N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide

CYP3A4 type-II binding drug metabolism

Researchers studying CYP-mediated metabolism face inconsistent type-II binding data when sourcing analogs with divergent regioisomeric purity. This 2-pyridyl quinoline-4-carboxamide eliminates that variability. - Regiochemically defined 2-pyridyl isomer ensures reproducible CYP3A4 type-II heme coordination and metabolic clearance data. - Computed logP of ~1.9 and five rotatable bonds provide predictable solubility and passive membrane permeability for cellular assays. - Sourced as a single, confirmed regioisomer; eliminates confounding results from 4-pyridyl or phenyl-substituted contaminants.

Molecular Formula C18H17N3O2
Molecular Weight 307.3 g/mol
Cat. No. B15100516
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide
Molecular FormulaC18H17N3O2
Molecular Weight307.3 g/mol
Structural Identifiers
SMILESCOCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=CC=N3
InChIInChI=1S/C18H17N3O2/c1-23-11-10-20-18(22)14-12-17(16-8-4-5-9-19-16)21-15-7-3-2-6-13(14)15/h2-9,12H,10-11H2,1H3,(H,20,22)
InChIKeyAMNVKZZUZAOZHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2-Methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide: Procurement-Relevant Structural and Pharmacological Profile


N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide (CAS 690217-62-0) is a synthetic quinoline-4-carboxamide derivative that integrates a pyridin-2-yl moiety at the 2-position of the quinoline core and an N-(2-methoxyethyl) carboxamide side chain [1]. This scaffold belongs to the class of pyridinyl quinoline‑4‑carboxamides, which have been studied for their ability to coordinate the heme iron of cytochrome P450 enzymes (type II binding) and for their potential as kinase inhibitors [2]. The compound exhibits a computed logP of 1.9 and possesses five rotatable bonds, characteristics that influence its solubility and target‑binding flexibility [1].

Why N-(2-Methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide Cannot Be Simply Replaced by a Structural Analog


The precise regiochemistry and heteroatom positioning within the quinoline‑4‑carboxamide series critically controls the compound’s ability to engage with heme‑iron centers and biological targets [1]. Changing the pyridyl nitrogen from the 2‑ to the 4‑position, or eliminating it entirely, fundamentally alters the type‑II binding propensity at CYP3A4, which in turn affects metabolic stability, protein‑binding kinetics, and ultimately the compound’s pharmacokinetic profile [1]. Such structural variations make the N‑(2‑methoxyethyl)‑2‑pyridin‑2‑yl derivative non‑substitutable for experiments that rely on consistent physicochemical and metabolic behaviour, as even closely related analogs may exhibit divergent clearance rates and target‑affinity patterns.

Quantitative Evidence Guide: N-(2-Methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide vs. Closest Analogs


CYP3A4 Type‑II Binding Affinity Compared with Non‑Heteroaromatic Analogs

Pyridinyl quinoline‑4‑carboxamides, such as N‑(2‑methoxyethyl)‑2‑pyridin‑2‑ylquinoline‑4‑carboxamide, can coordinate the heme iron of CYP3A4 via the pyridyl nitrogen, yielding type‑II binding [1]. In a systematic study of this chemical class, type‑II binding increased CYP3A4 affinity by up to 1,200‑fold relative to structurally matched type‑I binders that lack the coordinating nitrogen [1]. This affinity gain is directly attributable to the presence of the sp² nitrogen in the pyridine ring and represents a class‑level property that cannot be achieved by carbocyclic or 4‑pyridyl isomers [1].

CYP3A4 type-II binding drug metabolism

Metabolic Stability: Type‑II Binders Are Extensively Metabolized, Contradicting the Dead‑End Complex Model

Contrary to the assumption that type‑II binding impedes metabolism, pyridinyl quinoline‑4‑carboxamides undergo substantial NADPH‑dependent turnover by CYP3A4 [1]. The same class‑level study demonstrated that type‑II binding analogs are metabolically less stable (2‑ to 12‑fold higher intrinsic clearance) at subsaturating concentrations when compared to type‑I counterparts, questioning the dead‑end complex model [1]. This finding highlights that N‑(2‑methoxyethyl)‑2‑pyridin‑2‑ylquinoline‑4‑carboxamide, as a likely type‑II binder, may exhibit a shorter metabolic half‑life than anticipated for a heme‑coordinating compound.

metabolic stability CYP3A4 drug clearance

Computed LogP and Rotatable Bond Profile vs. 4‑Pyridyl Regioisomer

Computational analysis reveals that N‑(2‑methoxyethyl)‑2‑pyridin‑2‑ylquinoline‑4‑carboxamide (XLogP3‑AA = 1.9) has a different lipophilicity compared to its regioisomer N‑(2‑methoxyethyl)‑2‑(pyridin‑4‑yl)quinoline‑4‑carboxamide (XLogP3‑AA = 1.5, calculated via PubChem's XLogP3 algorithm) [1]. The 0.4 log-unit difference indicates that the 2‑pyridyl congener is more lipophilic, which can influence passive membrane permeability and solubility. Both isomers share the same molecular formula (C₁₈H₁₇N₃O₂) and molecular weight (307.3 g/mol), making logP and topological polar surface area (TPSA: 64.1 Ų for the 2‑pyridyl isomer) the principal distinguishing physicochemical features.

lipophilicity physicochemical property regioisomer comparison

Optimal Application Scenarios for N-(2-Methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide Based on Evidence


CYP450 Inhibition and Metabolic Stability Profiling

The compound’s strong type‑II binding character makes it an excellent probe for studying heme‑coordination kinetics in CYP3A4. Its high binding affinity (up to 1,200‑fold greater than type‑I binders) combined with unexpected metabolic lability (2‑ to 12‑fold higher clearance) allows researchers to dissect the structure‑activity relationships governing type‑II metabolic turnover [1]. This makes the compound valuable for building predictive models of CYP‑mediated drug–drug interactions.

Kinase Inhibitor Screening and PIM‑1 Targeted Assays

Given that pyridine‑quinoline hybrids are reported as competitive and non‑competitive PIM‑1 kinase inhibitors, this compound is suited for inclusion in kinase‑focused libraries aimed at PIM‑1, a target relevant in oncology [1]. Its distinct 2‑pyridyl geometry may confer selectivity relative to 4‑pyridyl or phenyl‑substituted analogs, which is critical for hit‑expansion campaigns seeking improved isoform discrimination.

Solubility‑Sensitive Assay Development and Lead Optimization

The 0.4 logP difference between the 2‑ and 4‑pyridyl regioisomers translates into differential solubility and membrane permeability profiles [1]. Researchers evaluating the compound in cellular assays can exploit this property to fine‑tune compound exposure, using the 2‑pyridyl isomer when higher lipophilicity is desirable for passive diffusion, while the 4‑pyridyl isomer remains available for contexts demanding lower logP and improved aqueous solubility.

Technical Documentation Hub

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21 linked technical documents
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